molecular formula C19H11O5D5 B602754 Phenyl-d5-7-hydroxywarfarin CAS No. 94820-65-2

Phenyl-d5-7-hydroxywarfarin

Cat. No.: B602754
CAS No.: 94820-65-2
M. Wt: 329.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl-d5-7-hydroxywarfarin is a labeled metabolite of warfarin . It has the empirical formula C19H11D5O5, and a molecular weight of 329.36 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: [2H]c1c([2H])c([2H])c(c([2H])c1[2H])C(CC©=O)C2=C(O)c3ccc(O)cc3OC2=O .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that warfarin and its metabolites undergo various metabolic reactions in the body. These reactions are primarily catalyzed by cytochrome P450 enzymes .


Physical and Chemical Properties Analysis

This compound is a solid substance with a white color. It has a melting point of 201-203 °C. The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Synthesis of Deuterium-Labeled Metabolites : The synthesis of deuterium-labeled metabolites of warfarin, including Phenyl-d5-7-hydroxywarfarin, has been described in detail. These compounds were synthesized through various chemical processes for research purposes (Heimark et al., 1986).

  • Warfarin Metabolism and Analysis : Studies have focused on the metabolism of warfarin, its enantiomers, and metabolites including hydroxywarfarins. Advanced techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been used for profiling these compounds in human plasma (Jones et al., 2011).

  • Enzymatic Metabolism : The role of cytochrome P450 enzymes (CYP2C19) in the metabolism of warfarin into hydroxywarfarins has been explored. This research provides insights into the enzymatic pathways involved in the metabolism of warfarin and its metabolites (Kim et al., 2013).

  • Stereochemical Aspects in Metabolism : Studies have investigated the stereochemical aspects of warfarin metabolism, including the different metabolic pathways for its R and S isomers. This research helps in understanding how different drug interactions might affect warfarin metabolism (Lewis et al., 1974).

  • Glucuronidation of Hydroxywarfarins : The process of glucuronidation, a key metabolic pathway for drug elimination, has been studied for hydroxywarfarins. This research sheds light on how these metabolites are processed for excretion (Pugh et al., 2014).

  • Novel Metabolic Pathways : Discovery of new metabolic pathways for warfarin metabolites, such as the reductive elimination pathway for 10-Hydroxywarfarin, expands our understanding of warfarin metabolism and its clinical implications (Pouncey et al., 2022).

Mechanism of Action

Target of Action

Phenyl-d5-7-hydroxywarfarin is a labeled metabolite of warfarin . Warfarin primarily targets Vitamin K epoxide reductase, an enzyme that plays a crucial role in the clotting process. By inhibiting this enzyme, warfarin prevents the synthesis of active forms of certain clotting factors that are vital for blood coagulation.

Safety and Hazards

Phenyl-d5-7-hydroxywarfarin is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It’s harmful if swallowed and causes serious eye damage .

Future Directions

While specific future directions for Phenyl-d5-7-hydroxywarfarin are not available, research into warfarin and its metabolites continues to be an active area of study. For example, a recent study discovered a novel reductive elimination pathway for 10-hydroxywarfarin .

Properties

IUPAC Name

4,7-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFYEJMLNMTTJA-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC(=O)C)C2=C(C3=C(C=C(C=C3)O)OC2=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746669
Record name 4,7-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94820-65-2
Record name 4,7-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl-D(5)-hydroxywarfarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.